di-n-butyldiacetoxygermane chemical properties
di-n-butyldiacetoxygermane chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-n-butyldiacetoxygermane (CAS No. 13971-75-0) is an organogermanium compound with the chemical formula C₁₂H₂₄GeO₄.[1] This molecule features a central germanium atom bonded to two n-butyl groups and two acetoxy ligands. Its structure lends it to a variety of potential applications, including as a precursor in the synthesis of more complex organogermanium compounds, as a crosslinking agent in polymer chemistry, and in the fabrication of germanium-containing thin films and nanoparticles.[2] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical data for di-n-butyldiacetoxygermane, aimed at supporting research and development in chemistry and materials science.
Chemical and Physical Properties
A summary of the key physicochemical properties of di-n-butyldiacetoxygermane is presented in the table below. It is important to note that while some physical constants are available, a definitive melting point for this specific compound is not well-documented in publicly accessible literature.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₄GeO₄ | [1] |
| Molecular Weight | 304.96 g/mol | [1] |
| CAS Number | 13971-75-0 | [1] |
| Boiling Point | 127 °C at 5 mmHg | [3] |
| Density | 1.444 g/cm³ | [3] |
| Refractive Index | 1.4452 | [3] |
Synthesis
The primary and most widely utilized method for the synthesis of di-n-butyldiacetoxygermane involves the reaction of a di-n-butyldihalogermane, typically di-n-butyldichlorogermane, with an acetate source. This nucleophilic substitution reaction displaces the halide ligands with acetoxy groups.
A general representation of the synthesis workflow is provided below:
Experimental Protocol
Materials:
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Di-n-butyldichlorogermane
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Acetic anhydride (or another suitable acetate source)
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Anhydrous toluene (or a similar inert solvent)
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Standard laboratory glassware for inert atmosphere synthesis (e.g., Schlenk line)
Procedure:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve di-n-butyldichlorogermane in anhydrous toluene.
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To this solution, add a stoichiometric amount of acetic anhydride dropwise at room temperature with vigorous stirring.
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After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as GC-MS or TLC.
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After cooling to room temperature, the solvent and any volatile byproducts are removed under reduced pressure.
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The crude product is then purified by vacuum distillation to yield pure di-n-butyldiacetoxygermane.
Spectroscopic Data
Detailed experimental NMR spectra for di-n-butyldiacetoxygermane are not widely published. However, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the molecular structure.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the n-butyl and acetoxy groups:
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n-Butyl group (-CH₂CH₂CH₂CH₃): A triplet for the terminal methyl protons, and multiplets for the three methylene groups.
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Acetoxy group (-OCOCH₃): A singlet for the methyl protons.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum is anticipated to show the following signals:
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n-Butyl group (-CH₂CH₂CH₂CH₃): Four distinct signals corresponding to the four different carbon environments.
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Acetoxy group (-OCOCH₃): A signal for the methyl carbon and a signal for the carbonyl carbon.
Reactivity and Potential Applications
The reactivity of di-n-butyldiacetoxygermane is primarily centered around the germanium-oxygen bonds. The acetoxy groups can be displaced by other functional groups through nucleophilic substitution, making it a valuable precursor for the synthesis of a variety of other organogermanium compounds.[2]
Potential applications currently being explored for organogermanium compounds, including di-n-butyldiacetoxygermane, include:
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Materials Science: As a precursor for the formation of germanium-containing thin films or nanoparticles through methods like Metal Organic Decomposition (MOD).[2]
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Polymer Chemistry: As a crosslinking agent.[2]
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Catalysis: Organogermanium compounds have been investigated for their potential to influence the rate and selectivity of chemical reactions.[2]
Safety Information
Detailed safety information for di-n-butyldiacetoxygermane is not extensively documented. As with all chemical reagents, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. For specific handling and disposal guidelines, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
Di-n-butyldiacetoxygermane is an organogermanium compound with established physical properties and a generally understood synthetic route. While there is a need for more detailed and publicly available experimental data, particularly for its melting point and NMR spectra, its potential as a precursor in materials science and organic synthesis is evident. Further research into the reactivity and applications of this compound is warranted to fully explore its utility in various scientific and industrial fields.
